molecular formula C19H14BrNO3S2 B11688664 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688664
M. Wt: 448.4 g/mol
InChI Key: JOYPLNWCGORBBI-IDUWFGFVSA-N
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Description

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated benzodioxole moiety, a dimethylphenyl group, and a thiazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-1,3-benzodioxole-5-carbaldehyde with 3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the brominated benzodioxole moiety and the thiazolidinone ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C19H14BrNO3S2

Molecular Weight

448.4 g/mol

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrNO3S2/c1-10-3-4-14(11(2)5-10)21-18(22)17(26-19(21)25)7-12-6-15-16(8-13(12)20)24-9-23-15/h3-8H,9H2,1-2H3/b17-7-

InChI Key

JOYPLNWCGORBBI-IDUWFGFVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/SC2=S)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=S)C

Origin of Product

United States

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